N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-21(2,3)26-19-17(11-23-26)20(28)25(13-22-19)24-18(27)12-29-16-9-8-14-6-4-5-7-15(14)10-16/h4-11,13H,12H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLRVQLXJHVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. The structural features of this compound, including the tert-butyl group and naphthalen-2-yloxy moiety, contribute to its unique chemical properties and biological reactivity.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes:
- Pyrazolo[3,4-d]pyrimidine core : This core structure is known for its pharmacological significance.
- Tert-butyl group : Enhances lipophilicity and may influence biological activity.
- Naphthalen-2-yloxy group : Potentially contributes to receptor interactions.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in critical biochemical pathways, leading to potential therapeutic effects against various diseases, including cancer and inflammation.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in the pyrazolopyrimidine class have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in related compounds.
Case Studies
- Antitumor Activity : A study explored the effects of pyrazolopyrimidine derivatives on cancer cell lines. Results indicated that modifications to the core structure could enhance cytotoxicity against specific cancer types.
- Enzyme Inhibition : Research focused on the inhibition of Aldehyde Dehydrogenase (ALDH) by related compounds, suggesting potential applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide | Antitumor | Enzyme inhibition |
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide | Antimicrobial | Receptor interaction |
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethoxy)benzamide | Anti-inflammatory | Pathway modulation |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving 5-amino-1H-pyrazoles.
- Introduction of Functional Groups : Alkylation reactions are used to introduce the tert-butyl group.
- Amidation Reaction : Finalizing the structure through amidation with appropriate acylating agents.
Research Applications
This compound is studied for:
- Medicinal Chemistry : As a lead compound for developing new therapeutics.
- Biological Research : To understand cellular mechanisms and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Structural Modifications and Pharmacological Implications
Core Heterocycle
- The pyrazolo[3,4-d]pyrimidine core (target compound, Example 53, LY231514) enables diverse hydrogen-bonding interactions, critical for binding kinases or folate receptors. In contrast, quinoline derivatives () exhibit planar aromatic systems, favoring intercalation or π-stacking with DNA/protein targets .
Substituent Effects
- Naphthalen-2-yloxy vs. Piperidine derivatives, with basic nitrogen, may enhance solubility and membrane permeability .
- Fluorinated Groups (Example 53, ): Fluorine atoms in Example 53 improve metabolic stability and electron density, whereas the 4-fluorophenyl group in ’s compound may direct regioselective reactions during synthesis .
- tert-Butyl vs. Ester Groups: The tert-butyl group in the target compound resists oxidative metabolism compared to ester-containing analogs (), which are prone to hydrolysis .
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and an N-linked acetamide side chain at position 5. The acetamide moiety is further functionalized with a naphthalen-2-yloxy group , contributing to steric bulk and hydrophobicity. Its molecular formula is C23H23N5O3 , with a molecular weight of 441.47 g/mol .
Core Heterocycle Synthesis
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions between 5-aminopyrazole derivatives and carbonyl-containing reagents. For example, 1-tert-butyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be prepared by reacting 5-amino-1-tert-butylpyrazole-4-carboxamide with triphosgene or urea under reflux conditions. The tert-butyl group is introduced early to stabilize the heterocycle and direct regioselectivity during subsequent functionalization.
Preparation Methodologies
Route 1: Sequential Alkylation and Amide Coupling
This route involves stepwise assembly of the acetamide side chain after constructing the core heterocycle:
Synthesis of 5-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-4(5H)-one
Introduction of the Acetamide Side Chain
Key Challenges
- Steric hindrance from the tert-butyl group may reduce coupling efficiency.
- Side reactions involving the naphthyloxy group’s electron-rich aromatic system necessitate inert atmospheres.
Route 2: One-Pot Cyclization and Functionalization
A patent by Mereo Biopharma (WO2005/009973) describes a convergent synthesis for analogous pyrazolo-pyrimidinones, leveraging trialkyl orthoformate-mediated cyclization :
Formation of Alkoxymethylidene Intermediate
Cyclization with tert-Butylamine
Post-Functionalization
Advantages
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction Steps | 3 steps | 2 steps |
| Overall Yield | ~45% | ~50% |
| Key Advantage | High purity (>98%) | Scalability |
| Key Limitation | Low functionalization efficiency | Requires specialized reagents |
Process Optimization and By-Product Mitigation
Solvent Selection
Temperature Control
Analytical Characterization
Industrial-Scale Considerations
- Cost Drivers : tert-Butyl bromide and naphthalen-2-ol account for 60% of raw material costs.
- Waste Streams : Ethanol and aqueous salts require recycling to meet environmental standards.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide, and how are regioselectivity and yield controlled?
- Methodology : Synthesis typically involves multi-step reactions starting with condensation of pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for naphthalen-2-yloxy group introduction .
- Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .
- Temperature control : Reflux conditions (80–120°C) optimize cyclization, while lower temperatures (25–40°C) prevent side reactions during acetamide formation .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazolo-pyrimidine core and naphthalen-2-yloxy substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 409.449 for C₂₄H₁₉N₅O₂) .
- HPLC-Purification : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent variation : Replace the naphthalen-2-yloxy group with bioisosteres (e.g., quinoline or benzofuran) to assess π-π stacking effects .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict interactions with ATP-binding pockets (e.g., in kinases) .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine-4-oxo group) using Schrödinger’s Phase .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) to avoid false positives in kinase assays .
- Off-target profiling : Use kinome-wide screening (e.g., DiscoverX Eurofins) to identify cross-reactivity .
- Metabolite analysis : LC-MS/MS detects active metabolites that may contribute to discrepancies .
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
- Salt formation : Co-crystallize with succinic acid to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the acetamide nitrogen to delay hepatic clearance .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., tert-butyl oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
